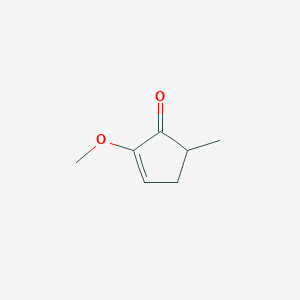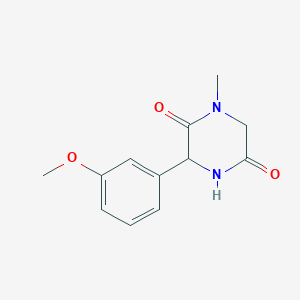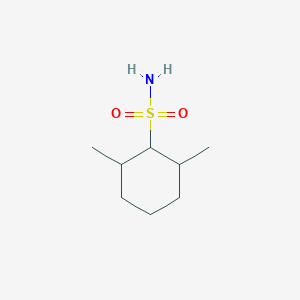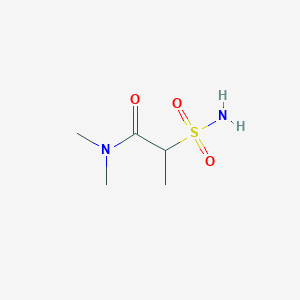
3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one is a compound belonging to the piperidine family, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .
Preparation Methods
The synthesis of 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and selectivity.
Chemical Reactions Analysis
3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: Using reagents like sodium chlorite under a CO2 atmosphere to form lactams.
Reduction: Commonly involves hydrogenation using metal catalysts.
Substitution: Involves the replacement of functional groups using reagents like organoboron compounds in Suzuki–Miyaura coupling.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one can be compared with other piperidine derivatives, such as:
These compounds share a similar piperidine core but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-acetyl-1-(4-methoxyphenyl)piperidin-2-one |
InChI |
InChI=1S/C14H17NO3/c1-10(16)13-4-3-9-15(14(13)17)11-5-7-12(18-2)8-6-11/h5-8,13H,3-4,9H2,1-2H3 |
InChI Key |
AQISXGVPOJKKJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Trifluoromethyl)-1-oxa-2,6-diazaspiro[4.5]dec-2-ene](/img/structure/B13223426.png)





![2-Amino-5,6-dimethoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13223465.png)



![3-[4-(Aminomethyl)phenyl]cyclopentan-1-one](/img/structure/B13223491.png)
![6-(2-Chlorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13223492.png)

